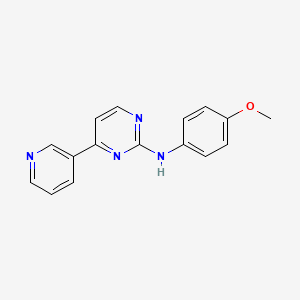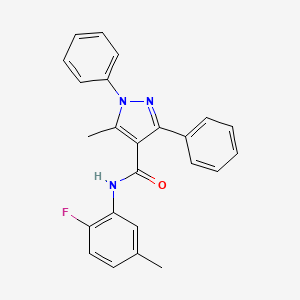
N-(4-methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine
説明
N-(4-methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine, commonly known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of pyrimidine-based compounds and has been shown to exhibit potent antitumor activity in various cancer cell lines.
作用機序
The mechanism of action of MP-10 involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme that is required for the synthesis of nucleotides, which are building blocks of DNA. By inhibiting DHFR, MP-10 disrupts the synthesis of nucleotides, leading to the inhibition of DNA synthesis and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
MP-10 has been shown to exhibit excellent pharmacokinetic properties, including good oral bioavailability and low toxicity. It has also been shown to be highly selective for cancer cells, with minimal effects on normal cells. In addition, MP-10 has been shown to exhibit synergistic effects when used in combination with other chemotherapeutic agents, making it a promising candidate for combination therapy.
実験室実験の利点と制限
One of the major advantages of using MP-10 in lab experiments is its potent antitumor activity and excellent pharmacokinetic properties. However, one of the limitations of using MP-10 in lab experiments is its relatively complex synthesis method, which may limit its widespread use in research.
将来の方向性
There are several future directions for the research and development of MP-10. One of the directions is to optimize the synthesis method to make it more efficient and cost-effective. Another direction is to further investigate the mechanism of action of MP-10 and its potential targets in cancer cells. Additionally, more studies are needed to evaluate the safety and efficacy of MP-10 in preclinical and clinical trials. Finally, the potential of MP-10 for combination therapy with other chemotherapeutic agents should be explored further.
Conclusion:
In conclusion, MP-10 is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment. It exhibits potent antitumor activity, excellent pharmacokinetic properties, and has minimal effects on normal cells. Further research is needed to optimize the synthesis method, investigate the mechanism of action, evaluate the safety and efficacy in preclinical and clinical trials, and explore its potential for combination therapy. MP-10 has the potential to become a valuable addition to the arsenal of chemotherapeutic agents used in cancer treatment.
科学的研究の応用
MP-10 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. MP-10 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-pyridin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-21-14-6-4-13(5-7-14)19-16-18-10-8-15(20-16)12-3-2-9-17-11-12/h2-11H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGLDJCYQADWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559218 | |
| Record name | N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
CAS RN |
112675-67-9 | |
| Record name | N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6089340.png)
![N-ethyl-6-[3-(methoxymethyl)-1-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6089354.png)
![2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6089356.png)
![{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6089364.png)
![N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)

![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)

![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)
![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)

![N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B6089433.png)
![ethyl 5-(2-furylmethylene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6089441.png)